An In-depth Technical Guide to 2,4-Dimethyl-1-pentanol (CAS: 6305-71-1)
An In-depth Technical Guide to 2,4-Dimethyl-1-pentanol (CAS: 6305-71-1)
Introduction
Welcome to a comprehensive technical examination of 2,4-Dimethyl-1-pentanol, a branched-chain primary alcohol with growing significance across diverse scientific and industrial sectors. This guide is crafted for researchers, chemists, and drug development professionals who require a deep, application-focused understanding of this compound, moving beyond surface-level data to explore the causality behind its properties and applications. As a specialty chemical, its unique structure—marrying a primary alcohol functionality with a sterically hindered alkyl chain—imparts a distinct profile of reactivity, solubility, and biological interaction. This document provides a holistic view, covering its fundamental chemical identity, physicochemical properties, synthesis, applications, and critical safety protocols, all grounded in authoritative data to ensure scientific integrity.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the bedrock of its successful application. 2,4-Dimethyl-1-pentanol is unambiguously identified by a set of key parameters essential for database searches, regulatory compliance, and analytical characterization.
| Identification Parameter | Value | Source(s) |
| CAS Number | 6305-71-1 | [1][2][3] |
| IUPAC Name | 2,4-dimethylpentan-1-ol | [1][3] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][4] |
| SMILES | CC(C)CC(C)CO | [1] |
| InChI Key | OVOVDHYEOQJKMD-UHFFFAOYSA-N | [1] |
Molecular Architecture: A Structural Analysis
The chemical behavior of 2,4-Dimethyl-1-pentanol is a direct consequence of its molecular architecture. The structure consists of a five-carbon pentanol backbone with two methyl group substitutions at the second and fourth positions.
Caption: Chemical structure of 2,4-dimethylpentan-1-ol.
Key structural features and their functional implications include:
-
Primary Alcohol (-CH₂OH): The hydroxyl group at the terminal position (C1) is the primary site of reactivity. It allows the molecule to engage in hydrogen bonding, which influences its boiling point and solubility, and enables characteristic alcohol reactions such as esterification and oxidation.[1]
-
Branched Alkyl Chain: The two methyl groups create steric hindrance around the reactive center. This branching lowers the potential for van der Waals interactions compared to its straight-chain isomer, heptanol, resulting in a lower boiling point.[1] This steric bulk also modulates its reactivity, potentially favoring certain reaction pathways over others.
-
Amphipathic Nature: The molecule possesses a hydrophilic alcohol head and a lipophilic seven-carbon tail. This dual character governs its solubility in various media and its potential to interact with biological membranes, a property of interest in drug delivery and formulation science.[1]
Section 2: Physicochemical Properties
The physical properties of 2,4-Dimethyl-1-pentanol are critical for its handling, storage, and application design. The data presented below are compiled from multiple authoritative sources to provide a reliable quantitative profile.
| Property | Value | Unit | Source(s) |
| Physical State | Liquid at room temperature | - | [1] |
| Appearance | Colorless Liquid | - | [2] |
| Boiling Point | 161.0 | °C (at 760 mmHg) | [2][5] |
| Flash Point | ~51.6 | °C | [1][2] |
| Density | ~0.816 | g/cm³ | [2][5] |
| Refractive Index | ~1.418 - 1.427 | - | [2][6] |
| Solubility | Limited in water; soluble in organic solvents | - | [1][2] |
| Vapor Pressure | 0.8 ± 0.6 | mmHg (at 25°C, Predicted) | [2] |
Field-Proven Insights on Physicochemical Data
-
Boiling Point & Volatility: With a boiling point of 161°C, this alcohol is significantly less volatile than smaller alcohols but can be readily purified by distillation under atmospheric or reduced pressure. Its volatility is a key consideration in fragrance applications, where controlled release is desired.
-
Flash Point & Combustibility: The flash point of approximately 51.6°C classifies 2,4-Dimethyl-1-pentanol as a combustible liquid.[1][2] This is a critical parameter for establishing safe handling and storage protocols, necessitating its separation from ignition sources.
-
Solubility Profile: Its limited water solubility and good solubility in organic solvents make it a useful intermediate in organic synthesis, allowing for effective separation and purification through liquid-liquid extraction.[1][2] In formulation science, it can act as a co-solvent to bridge aqueous and nonpolar phases.
Section 3: Synthesis and Reactivity
A Validated Synthetic Pathway
A documented synthesis of 2,4-Dimethyl-1-pentanol relies on a robust, multi-step Grignard reaction sequence, a cornerstone of carbon-carbon bond formation in organic chemistry.[6] The causality behind this experimental choice lies in its reliability and adaptability for constructing complex carbon skeletons from simpler precursors.
Experimental Protocol: Grignard Synthesis of 2,4-Dimethyl-1-pentanol [6]
-
Step 1: Synthesis of 4-Methyl-2-pentanol.
-
Reaction: Isobutylmagnesium bromide (a Grignard reagent formed from isobutyl bromide and magnesium) is reacted with acetaldehyde in an ether solvent.
-
Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde.
-
Workup: The reaction is quenched with water to protonate the resulting alkoxide, yielding 4-methyl-2-pentanol.
-
-
Step 2: Bromination.
-
Reaction: The secondary alcohol (4-methyl-2-pentanol) is treated with phosphorus tribromide (PBr₃).
-
Rationale: PBr₃ is a standard reagent for converting primary and secondary alcohols into their corresponding alkyl bromides.
-
-
Step 3: Formation of the Final Product.
-
Reaction: The resulting bromide is used to form a new Grignard reagent, which is then reacted with formaldehyde.
-
Rationale: Formaldehyde serves as a one-carbon electrophile. The Grignard reagent's attack on formaldehyde, followed by an aqueous workup, extends the carbon chain by one and installs the primary alcohol group, yielding the target 2,4-Dimethyl-1-pentanol.
-
Caption: Grignard synthesis workflow for 2,4-Dimethyl-1-pentanol.
Section 4: Applications in Research and Drug Development
The unique structural attributes of 2,4-Dimethyl-1-pentanol make it a valuable molecule in several high-stakes fields.
-
Fragrance and Flavor Synthesis: It serves as a key precursor in the production of specialty esters, which often possess characteristic fruity or floral scents.[2] Its branched structure can contribute to unique and potent organoleptic profiles.
-
Pharmaceutical and Cosmetic Intermediate: As a functionalized building block, it is used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and cosmetic additives.[2] Its amphipathic nature can be leveraged in designing molecules with specific solubility and permeability properties.
-
Analytical Chemistry: In research settings, 2,4-Dimethyl-1-pentanol serves as a reliable reference standard for the identification and quantification of branched alcohols in complex mixtures using techniques like gas chromatography (GC) and mass spectrometry (MS).[1]
-
Drug Development Insights: For drug development professionals, its potential biological interactions are of particular interest. Research suggests that as a branched-chain alcohol, it may:
-
Influence Membrane Fluidity: Its amphipathic structure allows it to intercalate into lipid bilayers, potentially altering membrane fluidity and impacting the function of membrane-bound proteins.[1]
-
Participate in Metabolic Pathways: It may interact with enzymes involved in lipid metabolism, offering a starting point for designing modulators of these pathways.[1]
-
Act as a Nucleophile: The primary alcohol can act as a nucleophile in enzyme-catalyzed reactions, a feature that can be exploited in the design of enzyme inhibitors or probes.[1]
-
Section 5: Safety, Handling, and Storage
GHS Hazard Classification (Inferred)
-
Flammable Liquids (Category 3): Based on its flash point, it is a combustible liquid.[1][2] Hazard Statement H226: Flammable liquid and vapor.[4][7]
-
Skin Irritation (Category 2): Alcohols of this class can cause skin irritation upon prolonged contact. Hazard Statement H315: Causes skin irritation.[7][8]
-
Eye Irritation (Category 2A/2): Expected to cause serious eye irritation. Hazard Statement H319: Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. Hazard Statement H335: May cause respiratory irritation.[4][7]
-
Acute Toxicity (Oral/Inhalation, Category 4): May be harmful if swallowed or inhaled.[6][7]
Safe Handling and Personal Protective Equipment (PPE)
Protocol for Safe Laboratory Handling:
-
Ventilation: Always handle 2,4-Dimethyl-1-pentanol in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]
-
Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition.[2][4] Use non-sparking tools and take precautionary measures against static discharge, including grounding and bonding of containers during transfer.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[7]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][8] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.[2][6]
Conclusion
2,4-Dimethyl-1-pentanol is more than a simple chemical; it is a versatile tool for the modern scientist. Its distinct molecular structure gives rise to a valuable set of physicochemical properties that are being leveraged in fields from fine chemicals to pharmaceuticals. By understanding the causal links between its structure, properties, and reactivity, researchers can unlock its full potential as a precursor, solvent, and molecular probe. Adherence to rigorous safety protocols is paramount to harnessing its capabilities responsibly. This guide serves as a foundational resource to support and inspire its continued application in advancing science and technology.
References
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Vulcanchem. 2,4-Dimethyl-1-pentanol - 6305-71-1. 9
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Cheméo. 2,4-dimethyl-1-pentanol - Chemical & Physical Properties. 10
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NIST. 2,4-dimethyl-1-pentanol - NIST WebBook. 11
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Guidechem. 2,4-dimethyl-1-pentanol 6305-71-1. 12
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P&S Chemicals. Product information, 2,4-Dimethyl-1-pentanol. 13
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Chemsrc. 2,4-Dimethyl-1-pentanol | CAS#:6305-71-1. 14
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Sigma-Aldrich. SAFETY DATA SHEET - 3-Pentanol. 7
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TCI Chemicals. SAFETY DATA SHEET - 2,4-Dimethyl-3-pentanol. 8
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Chu, T. & Marvel, C. S. (1931). Synthesis and Characterization of 2,4-Dimethylpentanol-1. Journal of the American Chemical Society, 53(12), 4449. 15
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